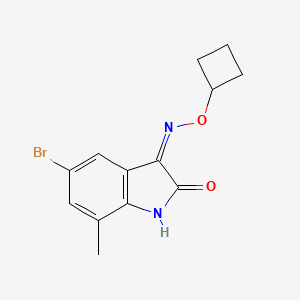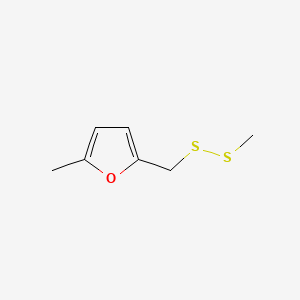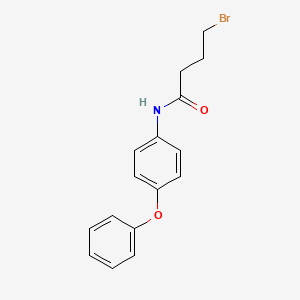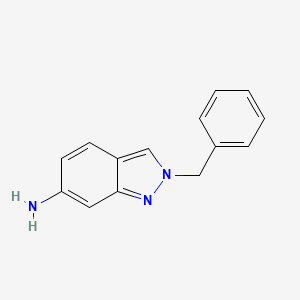
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an oxime group attached to a cyclobutyl ring at the 3rd position of the indole-2,3-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) typically involves the following steps:
Methylation: The methyl group at the 7th position can be introduced using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Oxime Formation: The oxime group is formed by reacting the indole-2,3-dione with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base like sodium acetate (NaOAc).
Cyclobutyl Attachment: The final step involves the attachment of the cyclobutyl ring to the oxime group, which can be achieved using cyclobutyl bromide (C4H7Br) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-indole-2,3-dione: Lacks the methyl and oxime groups.
7-Methyl-1H-indole-2,3-dione: Lacks the bromine and oxime groups.
1H-indole-2,3-dione 3-(O-cyclobutyl-oxime): Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(O-cyclobutyl-oxime) is unique due to the presence of all three functional groups (bromine, methyl, and oxime) attached to the indole-2,3-dione core. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-cyclobutyloxyimino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-5-8(14)6-10-11(7)15-13(17)12(10)16-18-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,15,16,17) |
Clave InChI |
AARBUJMYNSRJMH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC\2=C1NC(=O)/C2=N\OC3CCC3)Br |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C2=NOC3CCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)




![Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)

![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
